[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone
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Overview
Description
2-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE-5-CARBONYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[4,3-b]indole core fused with a thieno[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE-5-CARBONYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[4,3-b]indole core through cyclization reactions. Subsequent steps involve the introduction of the thieno[2,3-b]pyridine ring and the functionalization of the molecule with methoxymethyl and methyl groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE-5-CARBONYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE-5-CARBONYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE-5-CARBONYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE
- 4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE
Uniqueness
The uniqueness of 2-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE-5-CARBONYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its combined structural features and functional groups, which confer distinct chemical reactivity and potential applications. The presence of both pyrido[4,3-b]indole and thieno[2,3-b]pyridine rings, along with the carbonyl, methoxymethyl, and methyl groups, makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C24H28N4O2S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone |
InChI |
InChI=1S/C24H28N4O2S/c1-13-5-6-18-16(9-13)17-11-27(3)8-7-19(17)28(18)24(29)22-21(25)20-15(12-30-4)10-14(2)26-23(20)31-22/h5-6,9-10,17,19H,7-8,11-12,25H2,1-4H3 |
InChI Key |
APVAMQAVSFCOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=C(C5=C(C=C(N=C5S4)C)COC)N |
Origin of Product |
United States |
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